molecular formula C19H24N2O4S B12158153 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12158153
M. Wt: 376.5 g/mol
InChI Key: MGTISYAXUVPYNR-UHFFFAOYSA-N
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Description

Structural Composition and IUPAC Nomenclature

Molecular Architecture

The compound features a 1,2-dihydroisoquinoline scaffold fused with a tetrahydrothiophene sulfone group and a 3-methylbutyl side chain. Key structural elements include:

  • Dihydroisoquinoline core : A bicyclic system comprising a benzene ring fused to a partially reduced pyridine ring (positions 1 and 2).
  • 1-Oxo group : A ketone at position 1, which stabilizes the dihydroisoquinoline system through conjugation.
  • Tetrahydrothiophene sulfone : A five-membered saturated sulfur ring with two oxygen atoms at the 1-position, enhancing polarity and potential hydrogen-bonding interactions.
  • 3-Methylbutyl substituent : A branched alkyl chain at position 2, contributing to lipophilicity and steric effects.
Table 1: Molecular Properties
Property Value
Molecular Formula C₁₉H₂₃N₂O₄S
Molecular Weight 393.5 g/mol
IUPAC Name N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

The IUPAC name systematically describes:

  • Parent structure : 1,2-Dihydroisoquinoline-4-carboxamide.
  • Substituents :
    • A 3-methylbutyl group at position 2.
    • A 1,1-dioxidotetrahydrothiophen-3-yl group attached to the carboxamide nitrogen.

Stereochemical Considerations

The tetrahydrothiophene sulfone group introduces a chiral center at position 3 of the sulfur ring. Computational models suggest the (R) -configuration predominates due to steric hindrance from the 3-methylbutyl chain.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H24N2O4S/c1-13(2)7-9-21-11-17(15-5-3-4-6-16(15)19(21)23)18(22)20-14-8-10-26(24,25)12-14/h3-6,11,13-14H,7-10,12H2,1-2H3,(H,20,22)

InChI Key

MGTISYAXUVPYNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, with CAS number 1401573-39-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H24_{24}N2_2O4_4S, with a molecular weight of 376.5 g/mol. The unique structural features include a tetrahydrothiophene moiety and an isoquinoline framework, which may contribute to its biological properties.

Inhibition of Enzymatic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory activity against various enzymes. For instance, a related series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were tested for their inhibition of PARP1 and PARP2 enzymes. Compounds that displayed over 80% inhibition at a concentration of 1 µM were further analyzed for their half-maximal inhibitory concentration (IC50), revealing potent inhibition in the nanomolar range for some derivatives .

Structure-Activity Relationships (SAR)

The structure of this compound suggests that modifications to the tetrahydrothiophene and isoquinoline moieties can significantly impact biological activity. The presence of electron-withdrawing groups or additional functional groups could enhance its potency against specific targets.

Table 1: Summary of Biological Activities and IC50 Values

Compound NameTarget EnzymeIC50 (nM)% Inhibition at 1 µM
Compound APARP115685.2
Compound BPARP2TBDTBD
N-(1,1-Dioxidotetrahydrothiophen...)TBDTBDTBD

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Anticancer Activity : A study explored the effects of various isoquinoline derivatives on cancer cell lines, demonstrating that certain modifications led to enhanced cytotoxicity against breast cancer cells .
  • Neuroprotective Effects : Compounds with similar thiophene structures have been reported to exhibit neuroprotective properties in models of neurodegeneration, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties : Preliminary investigations indicated that related compounds possess antimicrobial activity against various bacterial strains, highlighting their potential as lead compounds for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Tetrahydrothiophene Sulfone vs. Aromatic Substitutions
  • Analog in : Replaces the tetrahydrothiophene sulfone with a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group. This substitution increases aromaticity and introduces a heterocyclic triazole, which may enhance target binding affinity but reduce solubility due to planar rigidity .
Isoquinoline vs. Quinoline/Naphthyridine Cores
  • Compound 67 (): Utilizes a 1,4-dihydro-[1,5]-naphthyridine core instead of isoquinoline. The naphthyridine core’s extended π-system may improve intercalation with DNA or protein targets, while the adamantyl substituent (3,5-dimethyladamantyl) significantly increases lipophilicity and steric bulk compared to the target compound’s 3-methylbutyl group .
  • Compound: Based on a 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold.

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Predicted LogP* Solubility (µg/mL)*
Target Compound ~C₁₈H₂₂N₂O₄S ~362.4 3-methylbutyl, tetrahydrothiophene sulfone 3.2 15–20 (moderate)
Analog C₁₈H₂₂N₂O₄S 362.4 2-methylpropyl, tetrahydrothiophene sulfone 3.5 10–15
Compound C₂₄H₂₄N₄O₂ 408.5 3-methylbutyl, triazole-phenyl 4.1 <5 (low)
(Compound 67) C₂₆H₃₅N₃O₂ 421.6 Pentyl, 3,5-dimethyladamantyl 6.8 <1 (very low)

*Estimated using substituent contribution models (e.g., Hansch-Fujita parameters).

Key Observations:
  • Lipophilicity : The target compound’s 3-methylbutyl chain and sulfone group balance hydrophobicity (LogP ~3.2) better than the highly lipophilic adamantyl-substituted Compound 67 (LogP ~6.8) .
  • Solubility : The sulfone group in the target compound likely improves aqueous solubility compared to the triazole-phenyl analog in , which suffers from low solubility due to aromatic stacking .

Q & A

Q. Key Optimization Strategies :

  • Stepwise reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side reactions .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve amidation efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in heterocyclic reactions .

Q. Example Protocol :

StepReaction TypeOptimal ConditionsYield Improvement
1Amide couplingDMF, 0°C → RT, 12h85% (vs. 60% in THF)
2CyclizationToluene, reflux90% purity after column chromatography

Q. Reference :

Advanced: How should researchers resolve contradictions in reported biological activity data?

Contradiction Scenario : Conflicting results in enzyme inhibition assays (e.g., IC₅₀ ranging from 10 nM to 1 µM).

Q. Methodological Resolution :

Compound verification : Confirm purity (>95% via HPLC) and structure (NMR, HRMS) to rule out batch variability .

Assay standardization : Use consistent buffer conditions (pH, ionic strength) and positive controls (e.g., known inhibitors) .

In silico validation : Perform molecular docking to identify binding site variations across target isoforms .

Case Study : A study resolved discrepancies in antimicrobial activity by correlating lipophilicity (logP) with membrane penetration efficiency .

Basic: Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., distinguishing isoquinoline vs. tetrahydrothiophene protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₀H₂₅N₂O₄S) and detects synthetic byproducts .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding modes (if crystals are obtainable) .

Q. Workflow Example :

Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient).

Characterization : ¹H/¹³C NMR in DMSO-d₆, HRMS in ESI+ mode .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Q. Approaches :

  • Molecular Dynamics (MD) Simulations : Predict stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
  • Pharmacophore Modeling : Identify essential interaction points (e.g., hydrogen bond acceptors in the tetrahydrothiophene group) .
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability (e.g., reducing logP from 3.5 to 2.8 via side chain truncation) .

Case Study : MD simulations revealed that the 3-methylbutyl chain stabilizes hydrophobic pockets in kinase targets, explaining selectivity differences .

Advanced: What strategies assess the compound’s stability under experimental conditions?

Q. Stability Testing Protocol :

Forced degradation : Expose to heat (60°C), light (UV), and hydrolytic conditions (pH 1–13) for 24–72 hours .

Analytical monitoring : Track degradation products via UPLC-MS and quantify parent compound loss .

Kinetic analysis : Calculate degradation rate constants (k) to determine shelf-life .

Q. Key Findings :

  • Thermal stability : Degrades <5% at 25°C (6 months) but >20% at 40°C .
  • Photostability : UV exposure induces ring-opening in the tetrahydrothiophene moiety .

Q. Reference :

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

Q. SAR Design :

  • Core modifications : Replace isoquinoline with quinoline to test π-stacking efficiency .
  • Side chain variations : Compare 3-methylbutyl with shorter (ethyl) or branched (neopentyl) chains for lipophilicity-activity balance .

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